molecular formula C14H11NO4 B1463604 2-(3-Methoxycarbonylphenyl)-isonicotinic acid CAS No. 1258627-15-4

2-(3-Methoxycarbonylphenyl)-isonicotinic acid

Cat. No. B1463604
M. Wt: 257.24 g/mol
InChI Key: HYEUSAIZCFFSPA-UHFFFAOYSA-N
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Description

The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid, and phenylboronic acid, which is a boronic acid with a phenyl substituent . The methoxycarbonyl group (COOCH3) is an ester functional group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids and their derivatives are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route .


Molecular Structure Analysis

The molecular structure would likely consist of a pyridine ring (from the isonicotinic acid), attached to a phenyl ring (from the phenylboronic acid) via a carboxyl group. The methoxycarbonyl group would be attached to the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

The compound “3-Methoxycarbonylphenylboronic acid” is used in the field of organic chemistry, specifically in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

As for the results or outcomes obtained, indole derivatives, both natural and synthetic, show various biologically vital properties . They are used in the treatment of various health conditions, including cancer and microbial infections .

One related compound, “3-Methoxycarbonylphenylboronic acid”, is used in the field of organic chemistry, specifically in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology .

Another application is the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

One related compound, “3-Methoxycarbonylphenylboronic acid”, is used in the field of organic chemistry, specifically in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology .

Another application is the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. Phenylboronic acid, for example, is harmful if swallowed .

Future Directions

Boronic acids and their derivatives are of significant interest in the field of organic synthesis and medicinal chemistry. They are being explored for various applications, including drug design, drug delivery devices, and as boron carriers for neutron capture therapy .

properties

IUPAC Name

2-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-15-12/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUSAIZCFFSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679506
Record name 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxycarbonylphenyl)-isonicotinic acid

CAS RN

1258627-15-4
Record name 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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